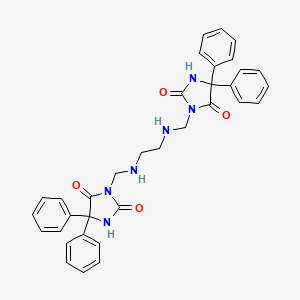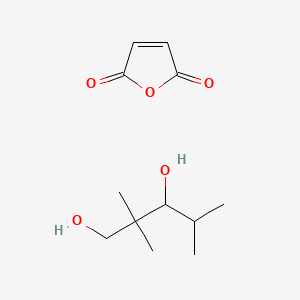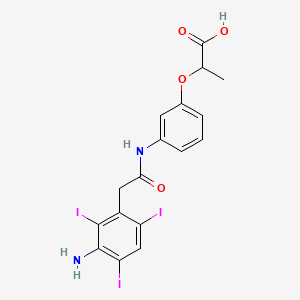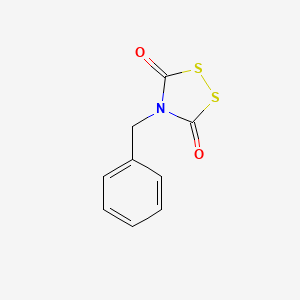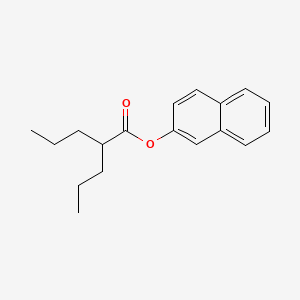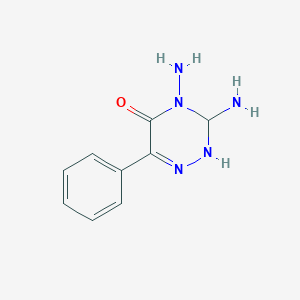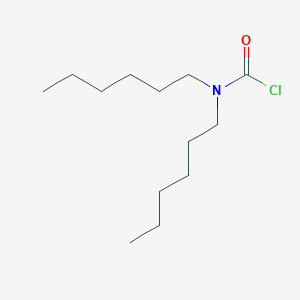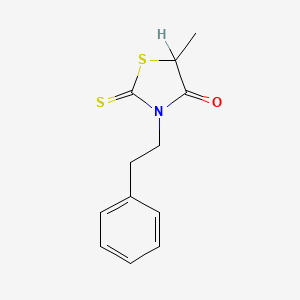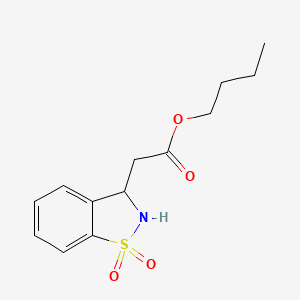
1,2-Benzisothiazoline-3-acetic acid, butyl ester, 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Benzisothiazoline-3-acetic acid, butyl ester, 1,1-dioxide is a chemical compound that belongs to the class of benzisothiazolinones. These compounds are known for their antimicrobial and preservative properties. The compound is structurally related to isothiazole and is widely used in various industrial applications due to its stability and effectiveness.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisothiazoline-3-acetic acid, butyl ester, 1,1-dioxide typically involves the reaction of 1,2-benzisothiazolin-3-one with butyl acetate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires precise temperature and pressure control to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can produce large quantities of the compound efficiently. The use of advanced purification techniques, such as crystallization and distillation, ensures that the final product meets the required quality standards.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Benzisothiazoline-3-acetic acid, butyl ester, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically require the presence of a strong base or acid catalyst.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,2-Benzisothiazoline-3-acetic acid, butyl ester, 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s antimicrobial properties make it useful in the study of bacterial and fungal inhibition.
Medicine: Research is ongoing into its potential use as a preservative in pharmaceutical formulations.
Industry: It is widely used as a preservative in paints, coatings, and other industrial products to prevent microbial growth.
Wirkmechanismus
The antimicrobial activity of 1,2-Benzisothiazoline-3-acetic acid, butyl ester, 1,1-dioxide is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of bacteria and fungi.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Benzisothiazolin-3-one: Another compound in the same class with similar antimicrobial properties.
2-Methyl-4-isothiazolin-3-one: Known for its use as a preservative in various products.
5-Chloro-2-methyl-4-isothiazolin-3-one: Often used in combination with other preservatives for enhanced effectiveness.
Uniqueness
1,2-Benzisothiazoline-3-acetic acid, butyl ester, 1,1-dioxide stands out due to its specific ester functional group, which can be modified to tailor its properties for specific applications. This versatility makes it a valuable compound in both research and industrial settings.
Eigenschaften
CAS-Nummer |
23274-75-1 |
|---|---|
Molekularformel |
C13H17NO4S |
Molekulargewicht |
283.35 g/mol |
IUPAC-Name |
butyl 2-(1,1-dioxo-2,3-dihydro-1,2-benzothiazol-3-yl)acetate |
InChI |
InChI=1S/C13H17NO4S/c1-2-3-8-18-13(15)9-11-10-6-4-5-7-12(10)19(16,17)14-11/h4-7,11,14H,2-3,8-9H2,1H3 |
InChI-Schlüssel |
FIKXPGLGXATMMD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)CC1C2=CC=CC=C2S(=O)(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


